Carbenoxolone disodium salt is a synthetic derivative of glycyrrhetinic acid, primarily recognized for its therapeutic applications in treating various gastrointestinal disorders, including peptic ulcers and oral mucosal lesions. It functions as an anti-inflammatory agent and has been studied for its potential in cancer therapy due to its ability to inhibit certain cellular pathways. Carbenoxolone disodium salt is classified as a glucocorticoid and is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in steroid metabolism .
Carbenoxolone disodium salt is derived from glycyrrhetinic acid, which is extracted from the root of the licorice plant (Glycyrrhiza glabra). The classification of carbenoxolone disodium salt includes:
The synthesis of carbenoxolone disodium salt involves several steps starting from glycyrrhetinic acid. A notable method includes:
This method is efficient due to its reduced use of solvents and shorter reaction times.
Carbenoxolone disodium salt has a complex molecular structure characterized by:
The structural representation highlights functional groups that are essential for its biological activity, including carboxylate groups that enhance solubility and interaction with biological targets.
Carbenoxolone disodium salt participates in various biochemical reactions, notably:
These reactions underline its therapeutic potential in managing conditions like liver fibrosis and cancer metastasis.
The mechanism through which carbenoxolone disodium salt exerts its effects involves:
Quantitative studies have shown binding affinities indicative of its effectiveness as an inhibitor, with dissociation constants around 53.4 nM for FOXO3 interactions .
Carbenoxolone disodium salt exhibits several notable physical and chemical properties:
These properties make it suitable for pharmaceutical formulations intended for oral or topical administration.
Carbenoxolone disodium salt has diverse applications in scientific research and clinical settings:
Carbenoxolone disodium salt (CBX) functions as a potent non-selective inhibitor of 11β-hydroxysteroid dehydrogenase isoforms (11β-HSD1 and 11β-HSD2). The 11β-HSD2 isoform, primarily expressed in mineralocorticoid target tissues (kidney, colon), converts active cortisol to inactive cortisone, thereby preventing inappropriate activation of mineralocorticoid receptors. CBX inhibits this conversion, leading to cortisol-mediated mineralocorticoid receptor activation, resulting in sodium retention, hypertension, and hypokalemia [1]. Unlike licorice ingestion, CBX-induced hypokalemia occurs without kaliuresis, suggesting additional mechanisms beyond renal 11β-HSD2 inhibition [1].
The 11β-HSD1 isoform, predominantly located in liver and adipose tissue, functions as a reductase that converts inactive cortisone to active cortisol. CBX inhibits this isoform, thereby reducing local tissue glucocorticoid activation. In diet-induced obese mice, CBX treatment (≥20 mg/kg) significantly reduced plasma glucose concentrations and body weight, potentially through downregulation of hepatic 11β-HSD1 gene expression [1] [2]. However, human studies show conflicting results: while CBX (100 mg TID) reduced glucocorticoid-mediated lipolysis and glycerol release in healthy men [1], it failed to improve insulin sensitivity in obese individuals, suggesting context-dependent metabolic effects [2].
Table 1: Differential Effects of Carbenoxolone on 11β-HSD Isoforms
Isoform | Primary Tissue Expression | Enzymatic Function | CBX Inhibition Consequence | Experimental Evidence |
---|---|---|---|---|
11β-HSD2 | Kidney, colon | Dehydrogenase (cortisol → cortisone) | Sodium retention, hypertension, hypokalemia | Reduced urinary cortisol:cortisone ratio in human subjects [1] |
11β-HSD1 | Liver, adipose tissue | Reductase (cortisone → cortisol) | Reduced hepatic gluconeogenesis, improved insulin sensitivity | 17.5% IOP reduction in ocular hypertension patients [5]; 20% birth weight reduction in rats [6] |
CBX is a well-established gap junction blocker that targets connexin (Cx) proteins forming intercellular channels. At concentrations ≥50 μM, CBX reversibly suppresses spontaneous action potential discharges, synaptic currents, and synchronized calcium oscillations in astrocytes by inhibiting Cx43-mediated communication [3] [8]. This modulation occurs through protein kinase A-dependent pathways that upregulate Cx43 expression while simultaneously inhibiting channel permeability [3].
In neuronal systems, CBX (100 μM) abolishes epileptiform activity in rat hippocampal slices by closing connexin-based gap junction channels, effectively eliminating ectopic spike generation in CA3/CA1 regions [6]. The compound's efficacy in disrupting intercellular communication has been visually demonstrated using Lucifer Yellow transfer assays in epithelial monolayers, where pre-treatment with 50 μM CBX significantly reduces dye diffusion from wound sites [8]. This interruption of gap junction communication also affects developmental processes, as evidenced by altered feather bud morphogenesis in chicken skin explants treated with CBX [8].
Table 2: Gap Junction Modulation by Carbenoxolone in Experimental Models
Experimental System | CBX Concentration | Observed Effects on Connexin Function | Functional Consequences |
---|---|---|---|
Rat hippocampal slices | 100 µM | Complete inhibition of Cx channel function | Abolished epileptiform activity in CA3/CA1 regions [6] |
Retinal horizontal cells | 100 µM | 92% reduction in photoreceptor-horizontal cell transmission | Impaired visual signal processing [6] |
Astrocyte cultures | 100 µM | Suppressed calcium oscillations and synaptic currents | Increased action potential threshold; decreased firing rate [6] |
Chicken skin explants | Not specified | Disruption of intercellular communication | Altered feather bud aspect ratio and morphogenesis [8] |
CBX demonstrates selective inhibition of Pannexin-1 (Panx1) hemichannels, which are large-pore membrane channels composed of six pannexin subunits. Panx1 channels facilitate the release of ATP and other signaling molecules in response to cellular stress [4]. At pharmacologically relevant concentrations (≥10 μM), CBX effectively blocks these channels, thereby reducing extracellular ATP release and subsequent activation of purinergic receptors [4] [6].
This blockade has significant implications for inflammatory signaling cascades. In retinal Müller cells, CBX (100 μM) inhibits calcium channels by 52%, reducing depolarization-evoked Ca²⁺ signals by 57% [6]. This modulation of calcium signaling through Panx1 inhibition disrupts inflammasome assembly and subsequent pro-inflammatory cytokine release. Furthermore, CBX-induced Panx1 blockade has been shown to stabilize desmoglein-2 binding in cardiac tissue, potentially offering protection against arrhythmogenic cardiomyopathy [4]. The compound's ability to modulate Panx1 function provides a mechanistic basis for its observed effects on coordinated cellular activities and inflammatory responses.
Beyond its effects on glucocorticoid metabolism, CBX directly influences nuclear receptor pathways through interactions with transcription factors. Medium-throughput fluorescence polarization assay screening revealed that CBX binds the FOXO3-DNA-binding domain (DBD) with a binding affinity of 19 μM [2]. This interaction was validated through fluorescence-based electrophoretic mobility shift assays (FAM-EMSA), demonstrating that CBX (20-80 μM) displaces insulin-responsive element (IRE) oligonucleotides from the FOXO3-DBD in a dose-dependent manner [2].
FOXO3 inhibition by CBX has significant implications for cancer biology, particularly in therapy-resistant neuroblastoma. CBX treatment at pharmacologically relevant concentrations (10-80 μM) represses FOXO3-mediated SESN3 expression, thereby sensitizing high-stage neuroblastoma cells to chemotherapy in both 2D and 3D culture models [2]. The compound's binding specificity extends across FOXO family members, with FPA experiments confirming interactions with FOXO1-DBD (most potent), FOXO4-DBD, and FOXO6-DBD proteins [2]. However, since endogenous FOXO3 is predominantly expressed in neuroblastoma cells, CBX primarily affects FOXO3-dependent transcriptional activity in this context, disrupting pro-survival pathways mediated by this transcription factor.
CBX exhibits broad anti-inflammatory properties through suppression of key pro-inflammatory mediators. In vivo studies demonstrate that CBX reduces expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for prostaglandin and nitric oxide production during inflammation [4] [5]. This effect occurs downstream of Panx1 inhibition and involves modulation of the NF-κB signaling cascade, a master regulator of inflammatory gene expression [4].
The molecular mechanism involves CBX-mediated reduction in oxidative stress, which subsequently dampens NF-κB activation and nuclear translocation. In a rat model of oxygen-glucose deprivation/reperfusion injury, CBX treatment significantly attenuated neuroinflammation by inhibiting connexin/pannexin channels and downstream NF-κB pathways [4]. This suppression of inflammatory signaling was further validated by studies showing decreased expression of NF-κB-regulated genes following CBX administration. The compound's ability to simultaneously target multiple points in the inflammatory cascade—from hemichannel blockade to transcriptional regulation—underscores its potential as a multipronged anti-inflammatory agent, though its clinical application remains limited by off-target effects.
Table 3: Carbenoxolone Disodium Salt: Key Molecular Targets and Functional Consequences
Molecular Target | Binding Affinity/IC₅₀ | Primary Molecular Interaction | Downstream Consequences |
---|---|---|---|
11β-HSD1 | Not specified | Competitive inhibition | Reduced tissue glucocorticoid activation; improved insulin sensitivity (context-dependent) |
11β-HSD2 | Not specified | Competitive inhibition | Cortisol-mediated mineralocorticoid receptor activation; electrolyte imbalance |
Connexin proteins | Channel blockade ≥50 µM | Physical occlusion of gap junction channels | Disrupted intercellular communication; reduced dye coupling |
Pannexin-1 hemichannels | Selective blockade ≥10 µM | Allosteric modulation | Reduced ATP release; decreased calcium signaling |
FOXO3-DBD | 19 µM [2] | Direct binding to DNA-binding domain | Inhibition of pro-survival gene expression (e.g., SESN3) |
NF-κB pathway | Not specified | Reduced nuclear translocation | Downregulation of COX-2, iNOS, and inflammatory cytokines |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: